molecular formula C11H8FN3 B13708111 6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine

6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine

Cat. No.: B13708111
M. Wt: 201.20 g/mol
InChI Key: YTVPGAYRSXHWFR-UHFFFAOYSA-N
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Description

The compound identified by the code “MFCD32632789” is a chemical substance with specific properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD32632789” involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of “MFCD32632789” is carried out on a large scale using optimized processes. These methods ensure high efficiency and cost-effectiveness. The industrial production methods may involve continuous flow reactors, automated systems, and stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: “MFCD32632789” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32632789” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of “MFCD32632789” depend on the type of reaction and the reagents used. These products may include derivatives with enhanced properties or new compounds with unique functionalities.

Scientific Research Applications

“MFCD32632789” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, “MFCD32632789” could be investigated for its potential therapeutic effects or as a diagnostic tool. In industry, the compound may be utilized in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “MFCD32632789” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a series of biochemical events. These interactions can result in various effects, such as modulation of cellular signaling, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds: Compounds similar to “MFCD32632789” include those with analogous structures or functionalities. Examples of similar compounds may include other chemical substances with comparable molecular frameworks or reactivity patterns.

Uniqueness: The uniqueness of “MFCD32632789” lies in its specific properties and applications. Compared to similar compounds, “MFCD32632789” may offer distinct advantages, such as higher potency, selectivity, or stability. These unique features make it a valuable compound for various scientific research and industrial applications.

Conclusion

“MFCD32632789” is a versatile compound with significant importance in scientific research and industry. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds highlight its potential and uniqueness. Further studies and developments involving “MFCD32632789” may lead to new discoveries and advancements in various fields.

Properties

Molecular Formula

C11H8FN3

Molecular Weight

201.20 g/mol

IUPAC Name

6-fluoro-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8FN3/c12-9-3-1-2-7-8(9)4-6-5-14-11(13)15-10(6)7/h1-3,5H,4H2,(H2,13,14,15)

InChI Key

YTVPGAYRSXHWFR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2C3=C1C(=CC=C3)F)N

Origin of Product

United States

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